

Spectroscopic Characterization & Structural Analysis: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

CAS No.: 82128-69-6

Cat. No.: B1585691

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Executive Summary & Strategic Context

3-Chloro-5-fluoro-2-hydroxybenzaldehyde (CAS: 870704-13-5) is a critical pharmacophore scaffold, primarily utilized in the synthesis of Schiff base ligands for coordination chemistry and antimicrobial drug discovery. Its structural uniqueness lies in the Intramolecular Hydrogen Bond (IMHB) established between the phenolic hydroxyl (-OH) and the aldehydic carbonyl (C=O).

For the researcher, the FT-IR spectrum of this molecule is not merely a fingerprint; it is a diagnostic tool for structural integrity. The presence of the 3-chloro and 5-fluoro substituents introduces specific electronic and steric perturbations that distinguish it from the parent salicylaldehyde. This guide provides a self-validating protocol for interpreting these spectral features to ensure precursor purity prior to downstream synthesis.

Structural Dynamics & Vibrational Theory

To interpret the spectrum accurately, one must understand the forces governing the bond strengths.

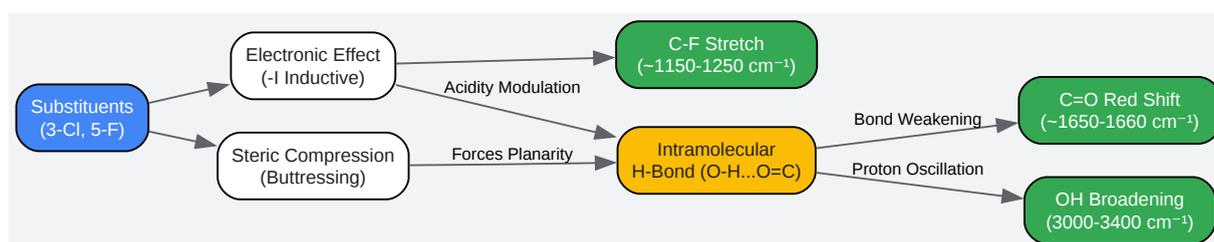
The Ortho-Halo Effect & IMHB

The defining feature of this spectrum is the "Red Shift" of the carbonyl band.

- Mechanism: The phenolic proton is chelated to the carbonyl oxygen. This weakens the C=O double bond character, lowering its force constant () and thus its vibrational frequency ().
- Substituent Influence:
 - 3-Chloro (Ortho to OH): Exerts a "Buttressing Effect." The bulky chlorine atom sterically compresses the hydroxyl group, forcing it into a tighter lock with the carbonyl, potentially strengthening the IMHB and further lowering the C=O frequency compared to unsubstituted salicylaldehyde.
 - 5-Fluoro (Meta to OH): Highly electronegative. It exerts a strong inductive effect (-I), pulling electron density from the ring, which subtly alters the acidity of the phenol and the polarity of the C-F bond.

Structural Logic Diagram

The following diagram illustrates the causal link between molecular structure and observed spectral shifts.



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Figure 1: Causal relationship between the halogenated substitution pattern and key diagnostic spectral features.

Experimental Protocol: Acquisition & Validation

Objective: Obtain a publication-quality spectrum capable of resolving the Fermi doublet and the fingerprint region.

Sample Preparation Strategy

While ATR (Attenuated Total Reflectance) is convenient, KBr transmission is recommended for this specific molecule to clearly resolve the weak aromatic overtones and the specific contour of the hydrogen-bonded OH stretch, which can be distorted by the wavelength-dependent penetration depth of ATR.

| Parameter | KBr Pellet (Recommended) | ATR (Diamond/ZnSe) |
|--------------------|--------------------------------|----------------------|
| Sample State | Solid dispersion (1-2%) | Neat Solid |
| Resolution | High (No pathlength variation) | Medium (Pathlength) |
| Water Interference | High risk (Hygroscopic KBr) | Low risk |
| Use Case | Structural Characterization | Routine Purity Check |

Step-by-Step Workflow

- Desiccation: Ensure the **3-Chloro-5-fluoro-2-hydroxybenzaldehyde** sample is dried in a vacuum desiccator over for 2 hours. Reason: Surface moisture mimics the broad OH band, leading to false positives.
- Background: Collect a 32-scan background (air or pure KBr).
- Acquisition:
 - Range: 4000–400 cm^{-1} ^{[1][2]}
 - Resolution: 2 cm^{-1} (Critical for resolving the Aldehyde C-H doublet).
 - Scans: 64 (to improve Signal-to-Noise ratio in the fingerprint region).

- Processing: Apply baseline correction (multipoint) only if scattering is observed (sloping baseline). Do not smooth excessively, as this masks the aromatic overtones.

Spectral Analysis & Assignment Table

The following table synthesizes experimental data from structural analogs and crystallographic data [1, 2].

Diagnostic Peak Table

| Functional Group | Wavenumber (cm ⁻¹) | Intensity | Vibrational Mode Description |
|------------------|--------------------------------|------------|---|
| Phenolic -OH | 3100 – 3400 | Broad/Med | O-H Stretch (Chelated). unlike free phenols (sharp ~3600), this is broad and redshifted due to the strong IMHB [1]. |
| Aldehyde C-H | 2850 & 2760 | Weak | Fermi Resonance Doublet. The fundamental C-H stretch couples with the overtone of the C-H bending (~1390 x 2). Distinctive "W" shape. |
| Carbonyl (C=O) | 1650 – 1665 | Strong | C=O Stretch. Significantly lower than standard aldehydes (1700+) due to conjugation and H-bonding [2]. |
| Aromatic Ring | 1600, 1580, 1480 | Med/Strong | C=C Skeletal Vibrations. Characteristic of the benzene ring backbone. |
| C-F Bond | 1150 – 1250 | Strong | Aryl-Fluorine Stretch. A dominant band in the fingerprint region, typical for fluoro-aromatics [3]. |
| C-O (Phenolic) | 1270 – 1290 | Strong | C-O Stretch. Shifted to higher frequency |

due to partial double bond character from resonance.

C-Cl Bond

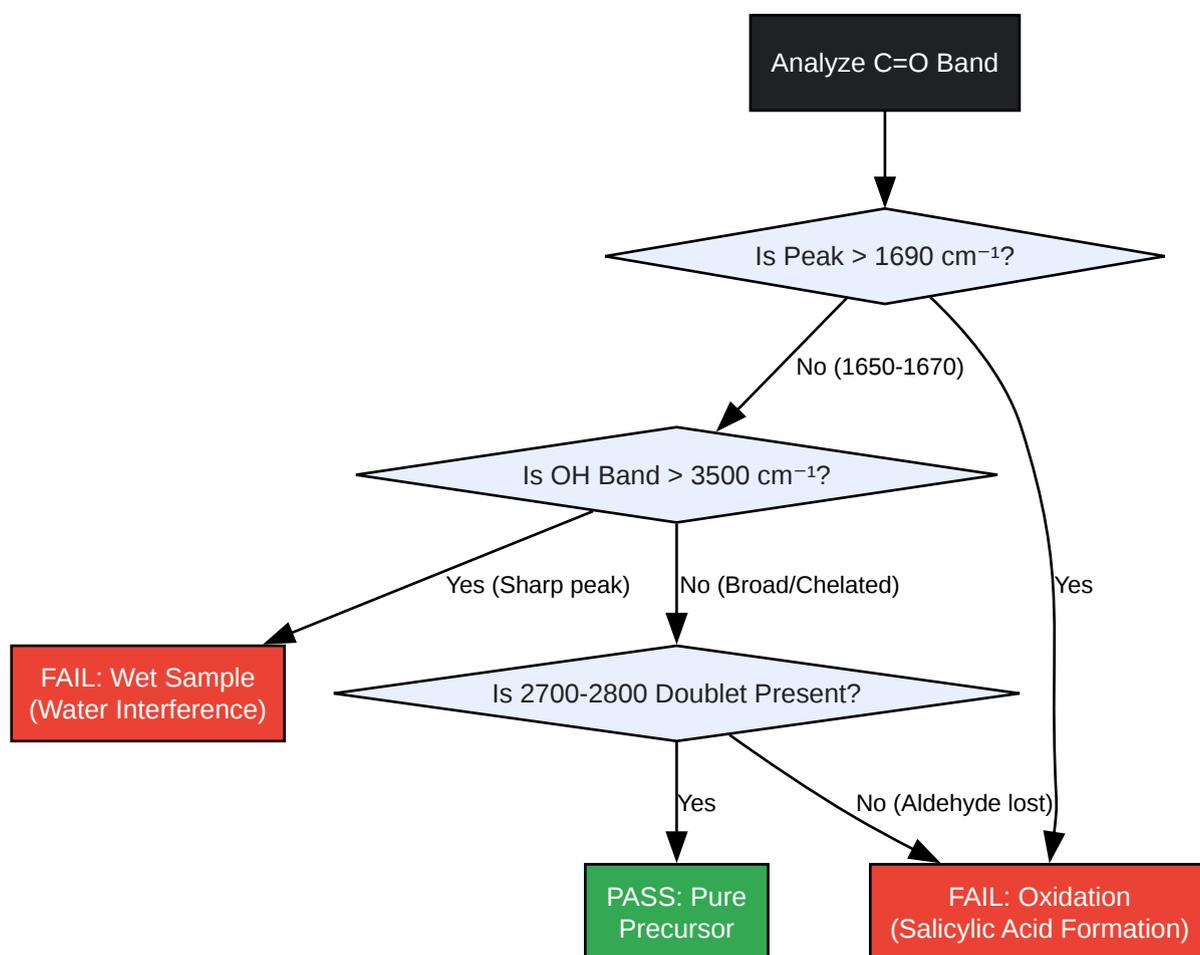
680 – 750

Medium

Aryl-Chlorine Stretch.
 Often appears as a cluster of peaks in the low-frequency region.

The "Purity Litmus Test"

Use the following logic to validate your sample immediately after acquisition.



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Figure 2: Rapid Quality Control (QC) decision tree for spectral validation.

Detailed Regional Analysis

The Hydrogen Bond Region (3500–2500 cm^{-1})

In **3-Chloro-5-fluoro-2-hydroxybenzaldehyde**, the hydroxyl band is not the typical "free phenol" sharp peak. It appears as a broad, flat plateau often overlapping with the aromatic C-H stretches.

- **Critical Insight:** If you see a sharp peak at 3550+ cm^{-1} , your sample has likely crystallized in a way that disrupts the intramolecular bond, or (more likely) you are detecting non-chelated impurities.
- **The Fermi Doublet:** Look for two small "teeth" on the lower energy slope of the C-H region (approx 2850 and 2760 cm^{-1}). These confirm the integrity of the aldehyde functionality.

The Carbonyl & Fingerprint Region (1700–1000 cm^{-1})

This is the most complex region due to the interplay of the halogen substituents.

- **C=O (1650-1665 cm^{-1}):** This band is the primary indicator of the "Salicylaldehyde Core."
- **C-F (1150-1250 cm^{-1}):** The C-F stretch is exceptionally strong and polar. In 5-fluoro derivatives, this band often dominates the fingerprint region, potentially masking weaker C-H in-plane bends.
- **Substituent Patterns:** The 1,2,3,5-substitution pattern (Aldehyde-1, OH-2, Cl-3, F-5) creates specific out-of-plane (OOP) bending vibrations below 900 cm^{-1} , typically showing isolated peaks that distinguish it from isomers like the 3-fluoro-5-chloro variant.

References

- **IUCr Data: Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde.** IUCrData. (2020).[3] Confirms the intramolecular O-H...O distance of 2.62 Å. [1][3][4][5][6][7]
- **General Salicylaldehyde Spectra:** NIST Chemistry WebBook, SRD 69. Standard Infrared Spectrum of Salicylaldehyde (Baseline for C=O shift).

- Halogenated Aromatics: "Characteristic IR Absorptions of Functional Groups." Chemistry LibreTexts. Provides frequency ranges for C-F and C-Cl aryl stretches.

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